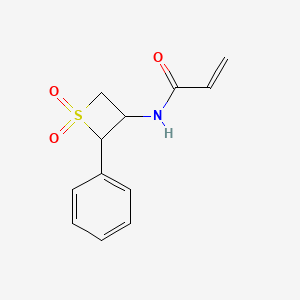
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, commonly known as DT-2, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This small molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
作用机制
DT-2 inhibits the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. When the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide opens, it allows the influx of calcium and other ions into the mitochondrial matrix, which can lead to mitochondrial dysfunction and cell death. DT-2 prevents the opening of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which protects against mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
DT-2 has been shown to have a variety of biochemical and physiological effects. In addition to its protective effects against ischemia-reperfusion injury, DT-2 has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. DT-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using DT-2 in lab experiments is that it is a potent and specific inhibitor of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. This makes it a valuable tool for studying the role of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide in various diseases and for developing new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. One of the limitations of using DT-2 in lab experiments is that it can be difficult to obtain pure DT-2, which can affect the reproducibility of experiments.
未来方向
There are many potential future directions for research on DT-2. One area of research is the development of new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide for the treatment of a variety of diseases. Another area of research is the development of new methods for synthesizing and purifying DT-2, which could improve the reproducibility of experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of DT-2 and its potential therapeutic applications in a variety of diseases.
合成方法
DT-2 can be synthesized using a variety of methods, including the reaction of 2-phenylthiirane-1,1-dioxide with acryloyl chloride in the presence of a base. The resulting product can be purified using column chromatography to obtain pure DT-2.
科学研究应用
DT-2 has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications of DT-2 is in the treatment of ischemia-reperfusion injury. Ischemia-reperfusion injury occurs when blood flow is restored to an ischemic tissue, leading to a burst of reactive oxygen species and calcium overload, which can cause cell death. DT-2 has been shown to protect against ischemia-reperfusion injury by inhibiting the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which prevents the burst of reactive oxygen species and calcium overload.
属性
IUPAC Name |
N-(1,1-dioxo-2-phenylthietan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-11(14)13-10-8-17(15,16)12(10)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAIQMSDFGPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)

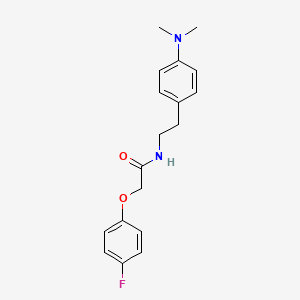
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2887087.png)
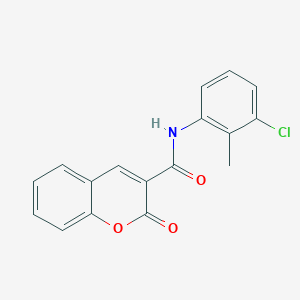
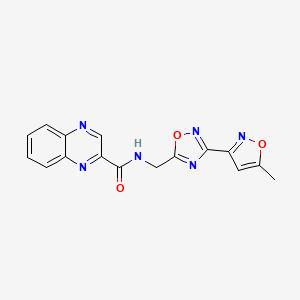
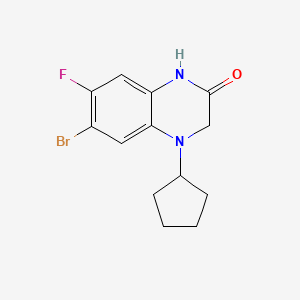
![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)
